Precision and Accuracy in LC-MS/MS Bioanalysis
When utilized as an internal standard in validated LC-MS/MS assays for prochlorperazine quantification in human plasma, Prochlorperazine-d3 Dimesylate enables intra-assay precision ≤7.0% and inter-assay precision ≤9.0%, with accuracies ranging from 99-104% (intra-assay) and 99-105% (inter-assay) [1]. In contrast, the clinically observed interindividual variability in plasma concentrations of prochlorperazine in cancer patients, measured without isotopically corrected internal standardization, shows relative standard deviations of 89.4% for the parent drug [1].
| Evidence Dimension | Analytical precision and accuracy in human plasma quantification |
|---|---|
| Target Compound Data | Intra-assay precision ≤7.0%; inter-assay precision ≤9.0%; accuracy 99-105% |
| Comparator Or Baseline | Interindividual plasma concentration variability (RSD 89.4% for prochlorperazine) in cancer patients without isotopically corrected internal standardization |
| Quantified Difference | Method precision improves variability from ~89% RSD to ≤9% CV; accuracy maintained at 99-105% |
| Conditions | Human plasma; isocratic LC-MS/MS; calibration range 0.01-40 μg/L for prochlorperazine |
Why This Matters
This demonstrates that procurement of Prochlorperazine-d3 Dimesylate enables validated analytical methods with precision and accuracy suitable for regulatory pharmacokinetic studies, whereas unlabeled analog-based methods cannot adequately control for the high biological variability inherent to prochlorperazine disposition.
- [1] Tashiro M, Naito T, Kagawa Y, Kawakami J. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2012;26(6):754-760. View Source
